4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one
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Overview
Description
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a butenone side chain at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one typically involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned synthetic routes. The process typically includes the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Aromatic nucleophilic substitution (SNAr) reactions are common, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alkoxides, and thiols are used in SNAr reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- 4,6-Dichloropyrimidine
Uniqueness
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of a butenone side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H6Cl2N2O |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(E)-4-(4,6-dichloropyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H6Cl2N2O/c1-5(13)2-3-6-7(9)11-4-12-8(6)10/h2-4H,1H3/b3-2+ |
InChI Key |
MURIKMKMYXYDOS-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(N=CN=C1Cl)Cl |
Canonical SMILES |
CC(=O)C=CC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
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